Methyl 2,3-di-O-benzylhexopyranoside
Overview
Description
Methyl 2,3-di-O-benzylhexopyranoside is a chemical compound belonging to the class of glycosides. It is a derivative of hexopyranose, where two hydroxyl groups at positions 2 and 3 are substituted with benzyl groups. This compound is often used in organic synthesis and glycobiology research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Methyl 2,3-di-O-benzylhexopyranoside is a complex organic compound that interacts with several targets. The primary targets of this compound are endoglucanases . Endoglucanases are enzymes that catalyze the hydrolysis of 1,4-beta-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal beta-D-glucans .
Mode of Action
The compound’s interaction with its targets involves binding to the active sites of the endoglucanases . This binding can inhibit the activity of the enzymes, leading to changes in the breakdown of complex carbohydrates .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbohydrate metabolism . By inhibiting endoglucanases, the compound can disrupt the breakdown of complex carbohydrates, affecting energy production and other downstream effects .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with endoglucanases . By inhibiting these enzymes, the compound can affect the breakdown of complex carbohydrates, potentially influencing cellular energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with this compound or its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzylhexopyranoside typically involves the protection of hydroxyl groups followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-di-O-benzylhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate or potassium permanganate to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to remove benzyl protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium azide or thiolates.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Removal of benzyl groups to yield the parent hexopyranoside.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Methyl 2,3-di-O-benzylhexopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in glycobiology to study carbohydrate-protein interactions and glycan structures.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside: Another glycoside derivative with benzoyl and benzylidene protecting groups.
Methyl 2,3-di-O-benzyl-α-D-glucopyranoside: A closely related compound with similar benzyl substitutions.
Uniqueness: Methyl 2,3-di-O-benzylhexopyranoside is unique due to its specific substitution pattern, which provides distinct reactivity and protection for selective synthetic transformations. Its structural properties make it a valuable tool in glycobiology and organic synthesis.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHYQGVMTDLXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293789 | |
Record name | Methyl 2,3-di-O-benzylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17791-36-5, 33164-03-3 | |
Record name | NSC170185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC92309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-di-O-benzylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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